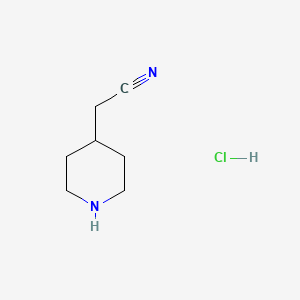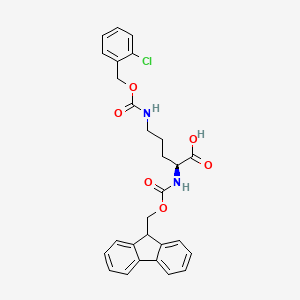
Fmoc-Orn(2-Cl-Z)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Orn(2-Cl-Z)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(2-Cl-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain amino group of ornithine is protected with the 2-chlorobenzyloxycarbonyl group using 2-Cl-Z-Cl in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.
Major Products Formed
Deprotected Ornithine: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Aplicaciones Científicas De Investigación
Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Lysine protected with Fmoc and Boc groups.
Fmoc-Arg(Pbf)-OH: Arginine protected with Fmoc and Pbf groups.
Fmoc-Orn(Boc)-OH: Ornithine protected with Fmoc and Boc groups.
Uniqueness
Fmoc-Orn(2-Cl-Z)-OH: is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides different deprotection conditions compared to other protecting groups like Boc or Pbf.
Propiedades
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOOYINJZPDDP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
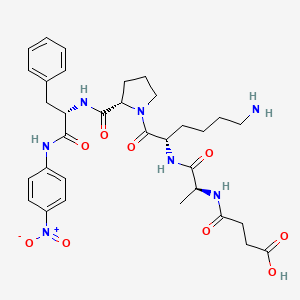
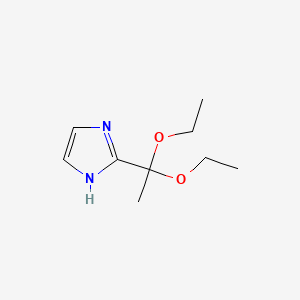
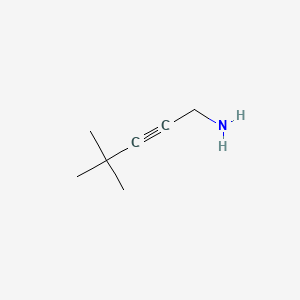
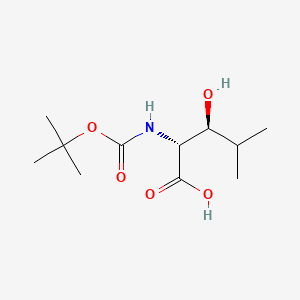
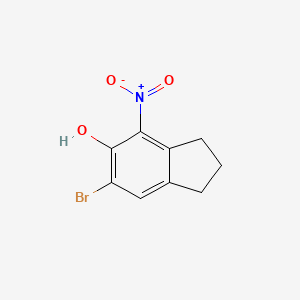
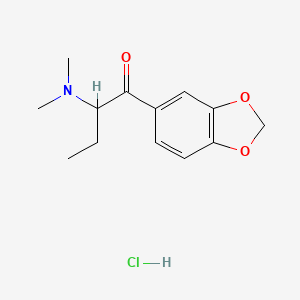
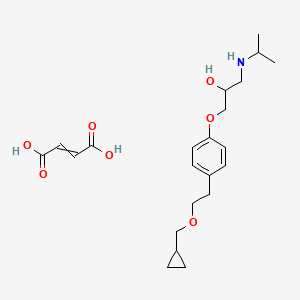
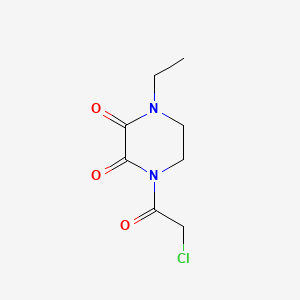

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
